PK-Thpp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PK-Thpp is a potent antagonist of the tandem pore potassium channel subunit TASK-3 (KCNK9, K2P9.1). It has an IC 50 value of 35 nM for TASK-3 compared to 303 nM for TASK-1 and shows more than 140-fold selectivity over a wider range of potassium channels . It acts as a respiratory stimulant, stimulating breathing in isoflurane-anesthetized rats .

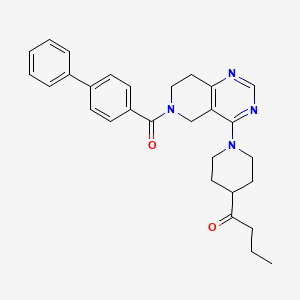

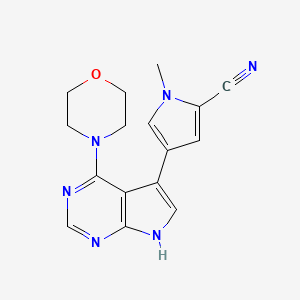

Molecular Structure Analysis

PK-Thpp has a chemical formula of C29H32N4O2 and a molecular weight of 468.59 . It is based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine scaffold .Chemical Reactions Analysis

The binding of PK-Thpp to the TASK-3 channel is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site .Physical And Chemical Properties Analysis

PK-Thpp is a white to beige powder . It is soluble in water (10 mg/mL, clear) and DMSO (2 mg/mL, clear when warmed) . It should be stored at a temperature of 2-8°C .科学的研究の応用

Antagonist of TASK-3 Potassium Channels

PK-Thpp is a potent antagonist of tandem pore potassium channel subunit TASK-3 (KCNK9, K2P9.1). It has an IC50 value of 35 nM for TASK-3 compared to 303 nM for TASK-1 . This makes it a valuable tool in studying the function and regulation of these channels .

Oncogenic K+ Channel Research

TASK-3 channels have been identified as oncogenic K+ channels . The ability of PK-Thpp to block these channels can help in understanding their role in cancer biology and potentially lead to new therapeutic strategies .

Neurotransmitter Action

TASK-3 channels are highly expressed in the central nervous system and are involved in neurotransmitter action . PK-Thpp’s antagonistic action on these channels can provide insights into their role in neurotransmission .

Respiratory Stimulant

PK-Thpp has been found to act as a respiratory stimulant, stimulating breathing in isoflurane-anesthetized rats . This suggests potential applications in respiratory research and therapy .

Visual Sensitivity Regulation

TASK-3 channels regulate the intrinsic excitability and the light sensitivity of retinal ganglion cells . PK-Thpp, as a TASK-3 antagonist, can be used to study these processes and their implications for visual health and disease .

Aging Retina Research

The expression and function of TASK-3 channels are reduced in the aging retina . PK-Thpp can be used to study the role of these channels in the aging process and potential interventions to restore visual function .

作用機序

Target of Action

PK-Thpp is a potent antagonist of the TASK-3 potassium (K+) channels , which are highly expressed in the central nervous system . These channels play a crucial role in regulating the membrane potential of excitable cells . TASK-3 is involved in neurotransmitter action and has been identified as an oncogenic K+ channel .

Mode of Action

PK-Thpp interacts with its targets, the TASK-3 channels, by blocking them . This blocking action is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between PK-Thpp and the residues of the binding site . PK-Thpp also blocks TASK-1, the closest relative channel of TASK-3, but with almost nine-times less potency .

Biochemical Pathways

The biochemical pathways affected by PK-Thpp are primarily related to the regulation of membrane potential in excitable cells, such as neurons . By blocking the TASK-3 channels, PK-Thpp disrupts the normal functioning of these channels, leading to changes in the membrane potential and, consequently, the excitability of the cells .

Result of Action

The primary result of PK-Thpp’s action is the increased excitability of cells due to changes in their membrane potential . This can have various effects depending on the specific cell types and tissues involved. For instance, in the central nervous system, this could influence neurotransmitter action .

Action Environment

The action of PK-Thpp is influenced by the state of the TASK-3 channels it targets . Specifically, the compound’s binding to these channels is influenced by their fenestrations state and occurs when they are open . This suggests that the efficacy and stability of PK-Thpp’s action can be influenced by factors that affect the state of TASK-3 channels.

Safety and Hazards

特性

IUPAC Name |

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGRIRZVHNUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PK-Thpp | |

Q & A

A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, PK-THPP causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].

A: The binding of PK-THPP and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in PK-THPP compared to less potent analogs lacking this feature [].

A: Yes, PK-THPP has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, PK-THPP inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for PK-THPP in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of PK-THPP effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)

![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)

![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)

![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)